3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Description
The compound 3-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazolinone derivative featuring a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a propyl linker bearing a ketone group and a piperazine ring. The piperazine moiety is further functionalized with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group. The cinnamyl substituent may enhance lipophilicity, influencing membrane permeability and target binding, while the piperazine ring could improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
3-[3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-22(12-14-28-23(30)20-10-4-5-11-21(20)25-24(28)31)27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,25,31)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWOYMHKNBTSD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cartilage degradation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in inflammatory processes, thereby reducing inflammation and preventing cartilage degradation. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure: Quinazolinone Derivatives
Quinazolinone-based compounds are widely studied due to their diverse biological activities. For example:
- 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one () shares the quinazolinone core but substitutes the N3 position with a phenoxypyridinyl group. This compound exhibits anticancer activity, likely due to intercalation or enzyme inhibition. In contrast, the target compound’s propyl-piperazine-cinnamyl chain may favor different binding modes, such as interaction with G-protein-coupled receptors (GPCRs) or kinases .
- 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives () demonstrate that substituents on the quinazolinone nitrogen significantly modulate bioactivity.
Piperazine-Containing Analogues
Piperazine is a common pharmacophore in drug design. A structurally related compound, 3-(3-(4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline (), replaces the cinnamyl group with a 5-methylisoxazole moiety. antimicrobial targets) .
Cinnamyl-Substituted Compounds
The (2E)-3-phenylprop-2-en-1-yl group in the target compound is structurally analogous to natural phenylpropenoids found in Populus species (), which exhibit anti-inflammatory and antibacterial properties. The cinnamyl group’s planar geometry and π-π stacking capability may enhance binding to hydrophobic enzyme pockets or DNA, similar to flavonoids analyzed in .
Physicochemical and Pharmacokinetic Properties
The table below hypothesizes key properties of the target compound based on structural analogs and QSAR principles ():
The higher logP of the target compound (vs. ’s analog) reflects the cinnamyl group’s lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
